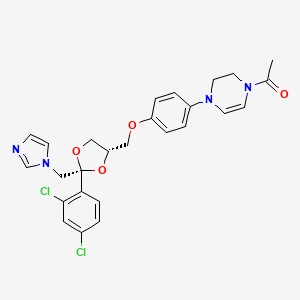
(2S,3R,4E)-2-Amino-4-pentadecene-1,3-diol 1-Phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R,4E)-2-Amino-4-pentadecene-1,3-diol 1-Phosphate is a complex organic compound with significant importance in various scientific fields This compound is known for its unique structure, which includes an amino group, a hydroxyl group, and a phosphate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4E)-2-Amino-4-pentadecene-1,3-diol 1-Phosphate typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a long-chain unsaturated fatty acid.
Amination: The fatty acid undergoes amination to introduce the amino group.
Hydroxylation: The next step involves hydroxylation to add the hydroxyl group at the appropriate position.
Phosphorylation: Finally, the compound is phosphorylated to introduce the dihydrogen phosphate group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification.
化学反応の分析
Types of Reactions
(2S,3R,4E)-2-Amino-4-pentadecene-1,3-diol 1-Phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the double bond, converting it to a saturated compound.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.
科学的研究の応用
(2S,3R,4E)-2-Amino-4-pentadecene-1,3-diol 1-Phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in cellular signaling and metabolism.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of (2S,3R,4E)-2-Amino-4-pentadecene-1,3-diol 1-Phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the phosphate group, which can participate in phosphorylation or dephosphorylation reactions, altering the function of the target molecule.
類似化合物との比較
(2S,3R,4E)-2-Amino-4-pentadecene-1,3-diol 1-Phosphate can be compared with other similar compounds, such as:
[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enyl] dihydrogen phosphate: This compound has a longer carbon chain, which may affect its biological activity and solubility.
[(2S,3R,4E)-2-amino-3-hydroxy-4-nonadecen-1-yl] dihydrogen phosphate: This compound has a different chain length and double bond position, influencing its chemical properties.
[(2S,3R)-2-amino-3-hydroxy-4-(3-octylphenyl)butyl] dihydrogen phosphate: The presence of an aromatic ring in this compound can significantly alter its reactivity and interaction with biological targets.
特性
IUPAC Name |
[(E,2S,3R)-2-amino-3-hydroxypentadec-4-enyl] dihydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-15(17)14(16)13-21-22(18,19)20/h11-12,14-15,17H,2-10,13,16H2,1H3,(H2,18,19,20)/b12-11+/t14-,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDACFZBJXUAJHJ-AMXOMPAFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32NO5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![L-[5-13C]xylose](/img/structure/B584066.png)
![D-[1,2-13C2]xylose](/img/structure/B584070.png)
![6,7,8,9-Tetrahydro-1H-imidazo[4,5-h]isoquinoline Hydrochloride](/img/new.no-structure.jpg)

![D-[2-2H]Xylose](/img/structure/B584073.png)









